Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate
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Overview
Description
Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the amino and phenyl groups in the structure of this compound makes it an interesting compound for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate typically involves the cyclization of hydrazine with a carbonyl compound, followed by esterification. One common method is the reaction of 3-amino-5-phenyl-1H-pyrazole with butyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The presence of the amino and phenyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a phenyl group.
(3-amino-1H-pyrazol-4-yl)phenylMethanone: Contains a methanone group instead of an acetate group.
Uniqueness
Butyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate is unique due to the presence of the butyl ester group, which can influence its solubility and reactivity.
Properties
CAS No. |
138147-99-6 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
butyl 2-(3-amino-5-phenyl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C15H19N3O2/c1-2-3-9-20-13(19)10-12-14(17-18-15(12)16)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H3,16,17,18) |
InChI Key |
HGHPUXWCKKKDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC1=C(NN=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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